molecular formula C16H21NO3 B8438359 Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Cat. No.: B8438359
M. Wt: 275.34 g/mol
InChI Key: ZQTOYJPPLNNRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C16H21NO3/c18-14(20-12-13-4-2-1-3-5-13)17-15-6-9-16(19,10-7-15)11-8-15/h1-5,19H,6-12H2,(H,17,18)

InChI Key

ZQTOYJPPLNNRGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (10.4 g, 61.1 mmol) in dioxane (150 mL) was added DIEA (11.8 g, 91.5 mmol), diphenyl phosphoryl azide (25 g, 91.5 mmol) and benzyl alcohol (131 g, 1.22 mol). The mixture was stirred at 80° C. overnight. Then the reaction was concentrated under reduce pressure to remove dioxane and benzyl alcohol (100° C., 2 mm Hg). The residue was purified by silica gel column chromatography (5% methanol in DCM) to give the title product (15.4 g, 54 mmol, yield 91%). 1H NMR (400 MHz, CDCl3) δ ppm 7.35-7.30 (m, 5H), 5.03 (s. 2H), 4.55 (br s, 1H), 2.01-1.95 (m, 6H), 1.77-1.72 (m, 6H; MS (ESI) m/z 276.3 [M+H]+.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

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